N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide
Description
N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a furan ring, a thiadiazole ring, and a benzamide group
Properties
Molecular Formula |
C16H13N5O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[5-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H13N5O3S/c22-13(19-17-10-12-7-4-8-24-12)9-14-20-21-16(25-14)18-15(23)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,22)(H,18,21,23)/b17-10+ |
InChI Key |
TVBMOENGKVHBAI-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with thiadiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Thiadiazole Cyclization
-
Mechanism :
2.2 Furan-2-ylmethylene Formation
-
Mechanism :
2.3 Amide Bond Formation
-
Mechanism :
Characterization and Purification
Reaction Conditions and Optimization
Key Research Findings
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Thiadiazole Reactivity : Thiadiazoles undergo nucleophilic substitution at the 2-position and electrophilic attack at sulfur .
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Furan Stability : Furan rings remain intact under mild reaction conditions but may degrade under harsh acidic/basic conditions .
-
Amide Stability : The benzamide linkage requires mild coupling conditions to avoid hydrolysis .
Biological Implications
While not explicitly studied for this compound, related thiadiazole derivatives exhibit antimicrobial and anticancer activity due to their ability to interact with enzymes (e.g., SARS-CoV-2 Mpro) . The furan-2-ylmethylene group may enhance lipophilicity, influencing bioavailability .
References
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EvitaChem product page (2025)
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Barbosa et al. (PDF)
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PMC6147599 (2005)
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PMC4157023 (2014)
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PMC9162962 (2022)
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MDPI article (2016)
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PeerJ PDF (2024)
Scientific Research Applications
Chemistry
In the field of organic synthesis, this compound serves as a building block for the development of new materials and compounds. Its unique structural features allow chemists to explore novel synthetic pathways and create derivatives with enhanced properties.
Biology
N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide has been investigated for its potential as:
- Antimicrobial Agent : Studies have shown that compounds containing thiadiazole rings exhibit significant activity against various bacterial strains.
- Anticancer Agent : Its ability to inhibit specific enzymes involved in cancer progression has been a focus of research.
Medicine
The compound is being explored for therapeutic applications due to its ability to interact with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or alter receptor functions, leading to various biological effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that this compound demonstrated substantial inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Inhibition Zone (mm) |
|---|---|
| This compound | 20 |
| Control (Standard Antibiotic) | 25 |
Anticancer Activity
In another study focusing on cancer cell lines, this compound exhibited IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
Mechanism of Action
The mechanism of action of N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties and ability to inhibit epidermal growth factor receptor (EGFR).
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Exhibits antimicrobial activity against various bacterial strains.
Uniqueness
N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its combination of a furan ring, a thiadiazole ring, and a benzamide group, which imparts distinct chemical and biological properties.
Biological Activity
N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing on various research studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent functionalization with furan and hydrazine derivatives. The detailed procedures often include:
- Formation of Thiadiazole : Reaction of hydrazine with carbon disulfide followed by cyclization.
- Introduction of Furan moiety : Condensation reactions involving furan derivatives.
- Finalization : Acylation to introduce the benzamide group.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds. For instance, derivatives of 2-(furan-2-ylmethylene)hydrazine have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50 values as low as 1.55 μM for certain derivatives . The mechanism involves reversible covalent binding to the enzyme, indicating a promising pathway for drug development against viral infections.
Antimicrobial Properties
Compounds containing thiadiazole rings are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) suggests that the presence of the furan and thiadiazole moieties enhances this activity .
Cytotoxicity and Safety Profile
A critical aspect of evaluating any new compound is its cytotoxicity. In vitro studies have shown that certain derivatives exhibit low cytotoxicity with CC50 values exceeding 100 μM in cell lines such as Vero and MDCK . This suggests a favorable safety profile for further development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key viral enzymes such as Mpro, disrupting viral replication processes.
- Cellular Interaction : It may interfere with cellular pathways involved in inflammation or infection response.
- Antioxidant Activity : Some studies suggest that furan-containing compounds possess antioxidant properties that could contribute to their overall biological effects.
Research Findings
| Study | Findings | IC50/CC50 Values |
|---|---|---|
| Study 1 | Inhibition of SARS-CoV-2 Mpro | IC50 = 1.55 μM |
| Study 2 | Antibacterial activity against Gram-positive bacteria | CC50 > 100 μM |
| Study 3 | Low cytotoxicity in Vero cells | CC50 > 100 μM |
Case Studies
Several case studies have illustrated the efficacy of similar compounds in clinical settings:
- COVID-19 Treatment : A derivative showed significant inhibition of SARS-CoV-2 replication in vitro, supporting its potential use in therapeutic applications against COVID-19.
- Infection Control : Thiadiazole-based compounds were evaluated for their effectiveness in treating bacterial infections in animal models, demonstrating promising results.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide?
- Methodology : The synthesis typically involves coupling hydrazonyl halides with thioamides or thioureas under basic conditions. For example, hydrazonyl halides react with secondary thioamides via 1,3-dipolar cycloaddition to form the 1,3,4-thiadiazole core . The furan-2-ylmethylene hydrazine moiety can be introduced via condensation of furfural derivatives with hydrazine precursors .
- Key Considerations : Reaction conditions (e.g., triethylamine as a base) and stoichiometric ratios must be optimized to minimize side products like thiohydrazides or nitriles .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For example, XRD analysis of analogous thiadiazole derivatives reveals bond lengths (mean C–C = 0.005–0.007 Å) and torsion angles critical for assessing planarity and conjugation .
- Alternative Techniques : NMR (1H/13C) and IR spectroscopy can confirm functional groups, such as the hydrazone (N–H stretch at ~3200 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound class?
- Findings : Thiadiazole derivatives exhibit anticancer activity via inhibition of kinases or DNA intercalation. For example, compounds with substituted benzamide groups show IC₅₀ values <10 µM in breast cancer cell lines .
- Assays : MTT or SRB assays are standard for cytotoxicity screening, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can reaction mechanisms for thiadiazole formation be elucidated to improve synthetic efficiency?
- Methodology : Density functional theory (DFT) calculations identify transition states and intermediates. For instance, studies on hydrazonyl halide reactions reveal a stepwise mechanism involving nitrilimine intermediates rather than concerted cycloaddition .
- Experimental Validation : Isotopic labeling (e.g., ¹⁵N) or kinetic studies (variable-temperature NMR) can track bond reorganization .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH affecting solubility) or cell line heterogeneity. For example, N-aryl substitutions enhance activity in acidic microenvironments due to protonation-dependent membrane permeability .
- Resolution : Standardize protocols (e.g., pH-controlled media) and validate findings across multiple cell lines .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- SAR Insights :
| Substituent | Activity Trend | Reference |
|---|---|---|
| Electron-withdrawing groups (e.g., NO₂) on benzamide | ↑ Cytotoxicity | |
| Bulky groups (e.g., tert-butyl) on thiadiazole | ↓ Solubility but ↑ target binding |
- Design Strategy : Hybridization with bioactive scaffolds (e.g., benzodioxole) improves pharmacokinetic profiles .
Q. What advanced analytical techniques characterize electronic properties influencing bioactivity?
- Methodology :
- DFT Calculations : Predict HOMO/LUMO energies to assess redox potential and charge transfer .
- Electrochemical Analysis : Cyclic voltammetry quantifies oxidation-reduction behavior linked to pro-drug activation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
